molecular formula C6H17ClN2 B1426179 1,2-Dipropylhydrazine hydrochloride CAS No. 1081797-30-9

1,2-Dipropylhydrazine hydrochloride

Cat. No.: B1426179
CAS No.: 1081797-30-9
M. Wt: 152.66 g/mol
InChI Key: HDIUMTDPHYPUIA-UHFFFAOYSA-N
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Description

1,2-Dipropylhydrazine hydrochloride: is an organic compound with the molecular formula C6H16N2·HCl. It is a derivative of hydrazine, characterized by the presence of two propyl groups attached to the nitrogen atoms. This compound is typically found as a colorless to pale yellow solid and is soluble in water. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dipropylhydrazine hydrochloride can be synthesized through the reaction of 1,2-dipropylhydrazine with hydrochloric acid. The reaction typically involves the following steps:

    Synthesis of 1,2-Dipropylhydrazine: This can be achieved by reacting propylamine with hydrazine hydrate under controlled conditions.

    Formation of Hydrochloride Salt: The resulting 1,2-dipropylhydrazine is then treated with hydrochloric acid to form this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reaction vessels, precise temperature control, and efficient purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dipropylhydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitrogen oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the propyl groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Nitrogen oxides, such as nitrous oxide.

    Reduction Products: Propylamine, hydrazine.

    Substitution Products: Various substituted hydrazines depending on the reagents used.

Scientific Research Applications

1,2-Dipropylhydrazine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other hydrazine derivatives.

    Biology: It is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1,2-dipropylhydrazine hydrochloride involves its interaction with molecular targets in biological systems. It can act as a reducing agent, donating electrons to other molecules. This property allows it to participate in redox reactions, influencing various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its use, such as in medicinal chemistry or industrial applications.

Comparison with Similar Compounds

    1,2-Diethylhydrazine: Similar structure but with ethyl groups instead of propyl groups.

    1,2-Dimethylhydrazine: Contains methyl groups instead of propyl groups.

    1,2-Dibutylhydrazine: Contains butyl groups instead of propyl groups.

Comparison: 1,2-Dipropylhydrazine hydrochloride is unique due to the presence of propyl groups, which influence its chemical reactivity and physical properties. Compared to its ethyl and methyl counterparts, it has different solubility and reactivity profiles, making it suitable for specific applications where these properties are advantageous.

Properties

IUPAC Name

1,2-dipropylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2.ClH/c1-3-5-7-8-6-4-2;/h7-8H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIUMTDPHYPUIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNNCCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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